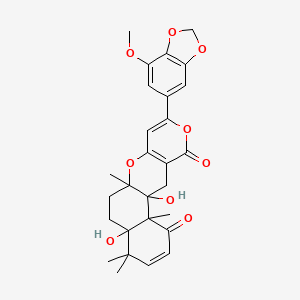
Idanpramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Idanpramine is a pharmaceutical compound primarily used for the treatment of functional gastrointestinal disorders. It acts as an antimuscarinic agent, which means it inhibits the action of the neurotransmitter acetylcholine on muscarinic receptors . This compound is known for its efficacy in alleviating symptoms associated with gastrointestinal discomfort.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Idanpramine involves the formation of its core structure, which is a 2,4-imidazolidinedione moiety substituted by phenyl groups. The key steps include:
Formation of the Imidazolidinedione Core: This can be achieved through the reaction of appropriate amines with glyoxal or its derivatives under controlled conditions.
Substitution Reactions: The phenyl groups are introduced via substitution reactions, often using phenyl halides or phenyl boronic acids in the presence of catalysts like palladium.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reactant concentrations.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: The imidazolidinedione core can be reduced under specific conditions to yield corresponding amines or alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation Products: Quinones, phenolic compounds.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Idanpramine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study antimuscarinic activity and its effects on various chemical pathways.
Biology: Investigated for its role in modulating neurotransmitter activity and its potential effects on cellular signaling.
Medicine: Explored for its therapeutic potential in treating gastrointestinal disorders and its possible applications in other areas such as neurology.
Mechanism of Action
Idanpramine exerts its effects by inhibiting the action of acetylcholine on muscarinic receptors. This inhibition reduces the activity of the parasympathetic nervous system, leading to decreased gastrointestinal motility and secretion. The molecular targets include muscarinic receptors located in the gastrointestinal tract, and the pathways involved are primarily related to neurotransmitter signaling and smooth muscle contraction .
Comparison with Similar Compounds
Imipramine: A tricyclic antidepressant with antimuscarinic properties, used primarily for treating depression and enuresis.
Indapamide: A diuretic with some antimuscarinic activity, used for treating hypertension.
Comparison:
Idanpramine vs. Imipramine: While both have antimuscarinic properties, this compound is specifically used for gastrointestinal disorders, whereas Imipramine is used for psychiatric conditions.
This compound vs. Indapamide: this compound is focused on gastrointestinal applications, whereas Indapamide is used for cardiovascular conditions.
Properties
CAS No. |
25466-44-8 |
|---|---|
Molecular Formula |
C24H29N3O4 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
5,5-bis(4-methoxyphenyl)-3-(2-piperidin-1-ylethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C24H29N3O4/c1-30-20-10-6-18(7-11-20)24(19-8-12-21(31-2)13-9-19)22(28)27(23(29)25-24)17-16-26-14-4-3-5-15-26/h6-13H,3-5,14-17H2,1-2H3,(H,25,29) |
InChI Key |
HVYGXNYMNHSBGD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCN3CCCCC3)C4=CC=C(C=C4)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCN3CCCCC3)C4=CC=C(C=C4)OC |
Key on ui other cas no. |
25466-44-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-[(2,4-Dimethoxyphenyl)methylidene]-9-anthracenone](/img/structure/B1198725.png)













